molecular formula C20H18N6O2 B11193035 N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide

Cat. No.: B11193035
M. Wt: 374.4 g/mol
InChI Key: LONABOXSJXEMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridine ring, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions . The pyridine ring can be introduced through a condensation reaction with suitable aldehydes or ketones . The imidazole ring is often formed via a cyclization reaction involving a dicarbonyl compound and an amine . Finally, the benzyl group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Scientific Research Applications

N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to the disruption of cellular processes, such as DNA replication, protein synthesis, or cell signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1H-imidazole-4-carboxamide: Lacks the oxadiazole and pyridine rings, resulting in different chemical and biological properties.

    1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide: Lacks the benzyl group, which can affect its reactivity and biological activity.

    N-benzyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior.

Uniqueness

The uniqueness of N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-benzyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C20H18N6O2/c1-2-17-24-20(28-25-17)15-8-9-18(21-11-15)26-12-16(23-13-26)19(27)22-10-14-6-4-3-5-7-14/h3-9,11-13H,2,10H2,1H3,(H,22,27)

InChI Key

LONABOXSJXEMBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.